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Introduction

DNA Polymerase | (Pol I) is a multifaceted enzyme renowned for its crucial roles in prokaryotic
DNA replication and repair.[1][2] Discovered by Arthur Kornberg in 1956, it was the first DNA
polymerase to be identified.[1] This enzyme possesses three distinct enzymatic activities
housed in separate domains: a 5'— 3' DNA polymerase activity, a 3' - 5' exonuclease
(proofreading) activity, and a 5'— 3' exonuclease activity.[1][3] This unique combination of
functions makes DNA Polymerase | and its derivatives invaluable tools in a wide array of
molecular cloning and biotechnology applications.[4]

This document provides detailed application notes and protocols for the use of DNA
Polymerase | and its derivative, the Klenow fragment, in key molecular cloning techniques.

Key Enzymatic Activities of DNA Polymerase |

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1626206?utm_src=pdf-interest
https://en.wikipedia.org/wiki/DNA_polymerase_I
https://www.ck12.org/flexi/biology/dna-structure-and-replication/what-does-dna-polymerase-i-do/
https://en.wikipedia.org/wiki/DNA_polymerase_I
https://en.wikipedia.org/wiki/DNA_polymerase_I
http://genes.atspace.org/13.3.html
https://www.neb.com/protocols/2nd-strand-cdna-synthesis-protocol-using-the-template-switching-rt-enzyme-mix
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Activity

Function

Role in Molecular Cloning

5'-3' Polymerase

Catalyzes the addition of
nucleotides to the 3'-hydroxyl
end of a growing DNA strand,
using a complementary
template.[5]

DNA synthesis for labeling,
second-strand cDNA
synthesis, and filling in 5'

overhangs.[6][7]

3'-5' Exonuclease

Removes mismatched
nucleotides from the 3' end of
the growing DNA strand,
providing a proofreading
function.[2][3]

Increases the fidelity of DNA
synthesis and can be used to
remove 3' overhangs to create
blunt ends.[6][7]

5'- 3' Exonuclease

Removes nucleotides from the
5' end of a DNA or RNA strand.

[2](8]

Essential for nick translation,
where it removes existing DNA
ahead of the polymerase, and

for removing RNA primers.[3]

[9]

The Klenow Fragment

For many molecular cloning applications, the 5'— 3' exonuclease activity of DNA Polymerase |

is undesirable.[1] Treatment of Pol | with the protease subtilisin cleaves the enzyme into two

fragments. The larger fragment, known as the Klenow fragment, retains the 5' - 3' polymerase

and 3'—5' exonuclease activities but lacks the 5'— 3' exonuclease activity.[3][6][10] An "exo-"

version of the Klenow fragment is also available, which has been mutated to inactivate the

3'—5' exonuclease activity, leaving only the polymerase function.[10]

Application Note 1: Nick Translation for DNA

Labeling

Principle: Nick translation is a classic method for labeling DNA probes for use in hybridization
techniques such as Southern blotting, Northern blotting, and in situ hybridization.[9] The
process involves introducing single-stranded "nicks" in the DNA backbone with a nuclease like
DNase I. DNA Polymerase | then binds to these nicks. Its 5'— 3' exonuclease activity removes
nucleotides ahead of the nick, while its 5' - 3' polymerase activity simultaneously fills the gap
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with new, labeled deoxynucleoside triphosphates (ANTPs).[9][11] This effectively "translates”
the nick along the DNA strand, resulting in a labeled DNA molecule.[9]

Workflow for Nick Translation:

‘ Step 2: Labeling Reaction

Labeled dNTPs DNA Polymerase | Labeled DNA Probe

Step 1: Nick Creation
Double-Stranded DNA DNase | Treatment Nicked DNA

Click to download full resolution via product page
Caption: Workflow for DNA labeling by nick translation.
Protocol: Nick Translation

Materials:

DNA to be labeled (1 ug)

e 10X Nick Translation Buffer (0.5 M Tris-HCI pH 7.5, 0.1 M MgSOa4, 1 mM DTT)
e DNase | (diluted to 100 pg/pL in 1X Nick Translation Buffer)

o DNA Polymerase | (10 U/uL)

e dNTP mix (e.g., 0.2 mM each of dATP, dGTP, dTTP)

e Labeled dNTP (e.g., [0-32P]dCTP, Biotin-dUTP, or Digoxigenin-dUTP)

¢ Nuclease-free water
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« EDTA (0.5 M)
Procedure:
 In a microcentrifuge tube, combine the following on ice:
o DNA: 1 pg
o 10X Nick Translation Buffer: 5 pL
o dNTP mix (without labeled dNTP): 1 pL
o Labeled dNTP: 5 pL
o DNase | (100 pg/uL): 1 pL (concentration may need optimization)
o DNA Polymerase | (10 U): 1 pL

o Nuclease-free water to a final volume of 50 pL

Mix gently and centrifuge briefly.

Incubate the reaction at 15°C for 1-2 hours.

Stop the reaction by adding 5 pL of 0.5 M EDTA.

(Optional) Separate the labeled probe from unincorporated nucleotides using a spin column.

Quantitative Data Summary: Nick Translation
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Parameter Value/Range Notes

Optimal for balancing DNase |
Incubation Temperature 15°C activity and polymerase

synthesis.[12]

Can be adjusted to achieve
Incubation Time 1-2 hours desired probe length and

specific activity.

A common starting amount for

DNA Input 1 pg ] )
labeling reactions.
Highly sensitive; requires
DNase | Concentration 10-100 pg/pL careful titration for optimal
nicking.
DNA Polymerase | 10 units Sufficient for the reaction.
- o >108 cpm/ug (for radioactive Varies with the type of label
Expected Specific Activity )
labeling) used.

Application Note 2: Random-Primed Labeling

Principle: Random-primed labeling is another widely used method for generating labeled DNA
probes.[13] This technique employs a mixture of short, random oligonucleotides (typically
hexamers) that can anneal to multiple sites on a denatured, single-stranded DNA template.[14]
The Klenow fragment of DNA Polymerase | is then used to extend these primers, incorporating
labeled dNTPs into the newly synthesized DNA strands.[15] This method is highly efficient and
requires only small amounts of starting DNA.[13]

Workflow for Random-Primed Labeling:
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Step 2: Labeling Reaction

Labeled dNTPs

Klenow Fragment Labeled DNA Probe
Step 1: Template Denaturation
Double-Stranded DNA Heat Denaturation Single-Stranded DNA

Click to download full resolution via product page

Caption: Workflow for DNA labeling by random priming.

Protocol: Random-Primed Labeling

Materials:

o DNA template (25-50 ng)

e Random hexamer primers

e 10X Klenow Buffer (e.g., 0.5 M Tris-HCI pH 7.2, 0.1 M MgSOa4, 1 mM DTT)

o dNTP mix (without the labeled nucleotide)

o Labeled dNTP

o Klenow fragment of DNA Polymerase | (5 U/uL)

¢ Nuclease-free water

« EDTA (0.5 M)
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Procedure:

o Denature the DNA template (25-50 ng in up to 16 pL of water) by heating at 95-100°C for 5
minutes, then immediately chill on ice.

e To the denatured DNA, add the following on ice:

o 10X Klenow Buffer: 2.5 uL

o Random hexamers: 1 pL

o dNTP mix: 1 pL

o Labeled dNTP: 3 puL

o Klenow fragment (5 U): 1 uL

o Nuclease-free water to a final volume of 25 L
e Mix gently and incubate at 37°C for 30-60 minutes.
» Stop the reaction by adding 2.5 yL of 0.5 M EDTA.

Application Note 3: Second-Strand cDNA Synthesis

Principle: In the construction of cDNA libraries, reverse transcriptase synthesizes a single-
stranded complementary DNA (cDNA) from an mRNA template. To create a double-stranded
DNA molecule suitable for cloning, a second strand must be synthesized. A common method,
developed by Gubler and Hoffman, uses RNase H to introduce nicks in the RNA of the RNA-
DNA hybrid.[12][16] DNA Polymerase | then uses these nicks as starting points for DNA
synthesis, while its 5' - 3' exonuclease activity removes the RNA template. E. coli DNA ligase is
often included to seal the nicks in the newly synthesized second strand.[12][16]

Workflow for Second-Strand cDNA Synthesis:
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Step 2: Second-Strand Synthesis

[@—b DNA Polymerase | DNA Ligase Double-Stranded cDNA\J

Step 1: First-Strand Synthesis

Reverse Transcriptase

[ mMRNA Template RNA-DNA Hybrid

Click to download full resolution via product page

Caption: Workflow for second-strand cDNA synthesis.

Protocol: Second-Strand cDNA Synthesis

Materials:

o First-strand cDNA reaction product (in its buffer)

e 10X Second Strand Buffer (e.g., 200 mM Tris-HCI pH 7.5, 1 M KCI, 50 mM MgClz, 1 mg/mL
BSA)

e dNTP mix (10 mM each)

e RNase H (2 U/uL)

o DNA Polymerase | (10 U/uL)

e E. coli DNA Ligase (10 U/uL)

o Nuclease-free water

« EDTA (0.5 M)

Procedure:

e To a 20 pL first-strand reaction, add the following on ice:

o Nuclease-free water: 91 pL
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[e]

10X Second Strand Buffer: 30 pL

o

dNTP mix: 3 pL

[¢]

E. coli DNA Ligase (10 U): 1 uL

o

DNA Polymerase | (23 U): 4 uL

o RNase H (0.8 U): 1 uL

e Mix gently and incubate at 16°C for 2 hours.
e Add 10 pL of 0.5 M EDTA to stop the reaction.
e Proceed with purification of the double-stranded cDNA.

Quantitative Data Summary: Second-Strand cDNA Synthesis

Parameter Value/Range Notes

Prevents strand displacement
Incubation Temperature 16°C by DNA Polymerase I, favoring

nick translation.[12]

Sufficient for synthesis of the

Incubation Time 2 hours
second strand.
_ High-quality, intact RNA is
RNA Input (for first strand) 100 ng - 5 ug )
crucial for full-length cDNA.[17]
DNA Pol I: ~23 U, RNase H: Typical amounts for a standard

Enzyme Concentrations . )
~0.8 U, Ligase: ~10 U reaction.

Application Note 4: Creating Blunt Ends with
Klenow Fragment

Principle: The Klenow fragment is widely used to create blunt-ended DNA fragments, which is
often a prerequisite for ligation into blunt-ended cloning vectors.[6] It can be used in two ways:
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 Filling in 5" overhangs: Restriction enzymes that create 5' overhangs (e.g., EcoRI) leave a

recessed 3' end. The Klenow fragment's 5' - 3' polymerase activity can extend this 3' end,

using the overhang as a template, to create a blunt end.[7]

e Removing 3' overhangs: Restriction enzymes that create 3' overhangs (e.g., Kpnl) can be

made blunt by the Klenow fragment's 3' - 5' exonuclease activity, which "chews back" the

overhang.[6]

Workflow for Creating Blunt Ends:

-

.

Option 1: Filling in 5' Overhangs\

(DNA with 5' OverhangD

Klenow Fragment

+ dNTPs

(BIunt-Ended DNA)

J

(0

.

ption 2: Removing 3' Overhangs\

(DNA with 3' Overhang)

Klenow Fragment

(BIunt-Ended DNA)

J

Click to download full resolution via product page

Caption: Creating blunt ends using the Klenow fragment.

Protocol: Creating Blunt Ends

Materials:

» Digested

DNA (1 pg) with 5' or 3' overhangs

e 10X Klenow Buffer
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Klenow fragment of DNA Polymerase | (1-5 units)

Nuclease-free water

EDTA (0.5 M)

Procedure:

o To the digested DNA, add:

o 10X Klenow Buffer to a final concentration of 1X.

dNTP mix (10 mM each, only for filling in 5" overhangs)

o (For 5" overhang fill-in) dNTP mix to a final concentration of 33 uM each.

o Klenow fragment (1 unit per ug of DNA).
o Nuclease-free water to the desired final volume.

e Mix gently and incubate at 25°C for 15 minutes.

o Stop the reaction by adding EDTA to 10 mM and heating at 75°C for 20 minutes.[7]

Quantitative Data Summary: Blunt-End Creation

Parameter Value/Range Notes
) Room temperature is generally
Incubation Temperature 25°C o
sufficient.
) ] ] A short incubation is usually
Incubation Time 15 minutes
adequate.
Avoid excessive amounts to
Klenow Fragment 1 unit/ug DNA prevent over-digestion of ends.
[7]
) Required only for filling in 5'
dNTP Concentration 33 uM each

overhangs.[7]
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Application Note 5: Site-Directed Mutagenesis

Principle: While modern site-directed mutagenesis kits often use high-fidelity PCR enzymes,
older methods utilized the Klenow fragment.[18] One such method involves using a restriction
enzyme to create a gap in the plasmid. The Klenow fragment can then be used to fill in this
gap, incorporating a mutagenic primer in the process. Another application is to use the Klenow
fragment to create a blunt end after restriction digestion, which, upon ligation, can introduce a

frameshift mutation.[19]

Logical Relationship in Frameshift Mutagenesis:
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Restriction Site

Digest with Restriction Enzyme

(creates 4 bp overhangs)

Linearized Plasmid
with Overhangs

Treat with Klenow Fragment

+ dNTPs

(BIunt-Ended Plasmid)

]

Ligate Blunt Ends

[Mutated Plasmid

(with Frameshift)

Click to download full resolution via product page

Caption: Inducing a frameshift mutation using Klenow.

Note on Modern Usage: It is important to note that for site-directed mutagenesis, PCR-based

methods using high-fidelity polymerases are now more common due to their efficiency and
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versatility.[20] However, the principles of using polymerases like the Klenow fragment for DNA
manipulation remain fundamental to molecular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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